molecular formula C3H4ClFO2 B105545 2-Fluoroethyl chloroformate CAS No. 462-27-1

2-Fluoroethyl chloroformate

Cat. No.: B105545
CAS No.: 462-27-1
M. Wt: 126.51 g/mol
InChI Key: FOHSVPIFZASOED-UHFFFAOYSA-N
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Description

2-Fluoroethyl chloroformate is an organic compound with the molecular formula C3H4ClFO2. It is an alkyl fluorinated building block commonly used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in the field of chemistry .

Mechanism of Action

Target of Action

2-Fluoroethyl chloroformate is primarily used as a fluorinated building block . It is an intermediate compound that is utilized in the synthesis of other complex molecules.

Mode of Action

It is known to be used in the synthesis of3-fluoroethylurethan derivatives . This suggests that it likely interacts with other compounds to form these derivatives, possibly through a reaction involving its chloroformate group.

Biochemical Pathways

It is used in the synthesis of3-fluoroethylurethan derivatives , which could potentially be involved in various biochemical pathways depending on their specific structures and functions.

Pharmacokinetics

Itsvapor pressure is 0.83 mmHg at 20 °C , suggesting that it could potentially be volatile and rapidly absorbed in certain environments.

Result of Action

It is used to synthesize3-fluoroethylurethan derivatives , which could have various effects depending on their specific structures and functions.

Action Environment

This compound is hygroscopic , moisture sensitive , and very volatile . Its stability and efficacy could potentially be influenced by environmental factors such as temperature, humidity, and pressure. It has a storage temperature of 2-8°C , indicating that it needs to be stored in a cool environment to maintain its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroethyl chloroformate can be synthesized through the reaction of 2-fluoroethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

2-Fluoroethanol+Phosgene2-Fluoroethyl chloroformate+Hydrogen chloride\text{2-Fluoroethanol} + \text{Phosgene} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Fluoroethanol+Phosgene→2-Fluoroethyl chloroformate+Hydrogen chloride

The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition of the product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield of the product. Safety measures are crucial due to the toxic nature of phosgene and the corrosive properties of the resulting hydrogen chloride .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroethyl chloroformate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Carbamates and Carbonates: Formed from nucleophilic substitution reactions.

    2-Fluoroethanol and Carbon Dioxide: Products of hydrolysis.

    2-Fluoroethanol: Product of reduction.

Scientific Research Applications

2-Fluoroethyl chloroformate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl chloroformate
  • Methyl chloroformate
  • 2,2,2-Trifluoroethyl chloroformate

Comparison: 2-Fluoroethyl chloroformate is unique due to the presence of the fluorine atom, which imparts distinct reactivity and properties compared to its non-fluorinated counterparts. The fluorine atom enhances the compound’s electrophilicity, making it more reactive towards nucleophiles. Additionally, the fluorine atom can influence the physical properties of the resulting products, such as their stability and solubility .

Properties

IUPAC Name

2-fluoroethyl carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClFO2/c4-3(6)7-2-1-5/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHSVPIFZASOED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)OC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196760
Record name Carbonochloridic acid, 2-fluoroethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462-27-1
Record name 2-Fluoroethyl chloroformate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formic acid, chloro-, 2-fluoroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462271
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbonochloridic acid, 2-fluoroethyl ester (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoroethyl chloroformate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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